N-([2,4'-bipyridin]-4-ylmethyl)-3-fluoro-4-methoxybenzamide

Catalog No.
S2754614
CAS No.
2034305-93-4
M.F
C19H16FN3O2
M. Wt
337.354
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-([2,4'-bipyridin]-4-ylmethyl)-3-fluoro-4-methoxy...

CAS Number

2034305-93-4

Product Name

N-([2,4'-bipyridin]-4-ylmethyl)-3-fluoro-4-methoxybenzamide

IUPAC Name

3-fluoro-4-methoxy-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]benzamide

Molecular Formula

C19H16FN3O2

Molecular Weight

337.354

InChI

InChI=1S/C19H16FN3O2/c1-25-18-3-2-15(11-16(18)20)19(24)23-12-13-4-9-22-17(10-13)14-5-7-21-8-6-14/h2-11H,12H2,1H3,(H,23,24)

InChI Key

FTOGAMSQSCOEMQ-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3)F

solubility

not available

N-([2,4'-bipyridin]-4-ylmethyl)-3-fluoro-4-methoxybenzamide is a complex organic compound that belongs to the bipyridine family. This compound features a bipyridine moiety, which is known for its coordination chemistry and biological activity. The structure includes a methoxy group and a fluorine atom, which contribute to its unique chemical properties and potential biological applications. Its molecular formula is C15_{15}H14_{14}F1_{1}N2_{2}O1_{1}, and it has a molecular weight of approximately 270.29 g/mol .

Potential Applications in Medicinal Chemistry:

  • The 2,4'-bipyridine moiety is known for its ability to chelate metal ions, which can be beneficial in designing metal-based drugs or contrast agents for medical imaging [].
  • The 3-fluoro-4-methoxyphenyl group can influence the pharmacokinetic properties of a molecule, such as its absorption, distribution, metabolism, and excretion (ADME) [].

The reactivity of N-([2,4'-bipyridin]-4-ylmethyl)-3-fluoro-4-methoxybenzamide can be attributed to its functional groups. The amide bond can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine. Additionally, the presence of the fluorine atom enhances electrophilic substitution reactions on the aromatic ring, making it more reactive towards nucleophiles. The bipyridine unit can also participate in coordination chemistry, forming complexes with transition metals, which is significant in catalysis and material science.

The synthesis of N-([2,4'-bipyridin]-4-ylmethyl)-3-fluoro-4-methoxybenzamide typically involves several key steps:

  • Preparation of Bipyridine Derivative: The bipyridine moiety can be synthesized through condensation reactions involving pyridine derivatives.
  • Formation of Amide Bond: The bipyridine derivative is then reacted with 3-fluoro-4-methoxybenzoic acid or its activated form (e.g., acid chloride) to form the amide bond.
  • Purification: The final product can be purified using techniques such as recrystallization or chromatography.

These methods allow for the efficient synthesis of the compound while maintaining high purity levels.

N-([2,4'-bipyridin]-4-ylmethyl)-3-fluoro-4-methoxybenzamide has potential applications in various fields:

  • Medicinal Chemistry: Due to its biological activity, it may serve as a lead compound for drug development targeting specific diseases.
  • Coordination Chemistry: Its ability to form complexes with metals makes it useful in catalysis and materials science.
  • Analytical Chemistry: It can be utilized as a ligand in analytical techniques to study metal interactions.

Interaction studies involving N-([2,4'-bipyridin]-4-ylmethyl)-3-fluoro-4-methoxybenzamide focus on its binding affinity to various biological targets. These studies typically employ techniques such as surface plasmon resonance or isothermal titration calorimetry to assess binding interactions with proteins or enzymes. Understanding these interactions is crucial for elucidating the compound's mechanism of action and potential therapeutic effects.

Several compounds share structural similarities with N-([2,4'-bipyridin]-4-ylmethyl)-3-fluoro-4-methoxybenzamide. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
N-([2,3'-bipyridin]-5-ylmethyl)-3-fluoro-4-methoxybenzamideSimilar bipyridine structureDifferent substitution pattern on the bipyridine
N-(pyridin-2-ylmethyl)-3-fluoro-4-methoxybenzamideContains a single pyridine instead of bipyridineLess complex coordination chemistry
N-(quinolin-8-ylmethyl)-3-fluoro-4-methoxybenzamideQuinoline instead of bipyridinePotentially different biological activities

These compounds illustrate variations in substitution patterns and structural frameworks that may influence their reactivity and biological properties compared to N-([2,4'-bipyridin]-4-ylmethyl)-3-fluoro-4-methoxybenzamide.

XLogP3

2.3

Dates

Last modified: 08-16-2023

Explore Compound Types